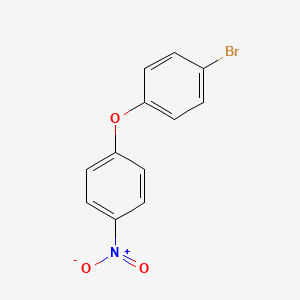

1-Bromo-4-(4-nitrophenoxy)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO3/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYQHRSVAWPHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291814 | |

| Record name | 1-bromo-4-(4-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21969-04-0 | |

| Record name | 21969-04-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-4-(4-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Mechanistic Elucidation of 1 Bromo 4 4 Nitrophenoxy Benzene and Analogues

Nucleophilic Aromatic Substitution Pathways for Diaryl Ether Linkage Formation

The most common method for forming the C-O bond in diaryl ethers like 1-bromo-4-(4-nitrophenoxy)benzene is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a suitable leaving group. stmarys-ca.eduimperial.ac.uk The mechanism proceeds via a two-step addition-elimination process. sigmaaldrich.com In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. stmarys-ca.eduorganic-chemistry.org The aromaticity of the ring is temporarily lost in this step. sigmaaldrich.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. organic-chemistry.orgresearchgate.net

For the synthesis of this compound, this pathway can be envisioned in two ways: the attack of a 4-bromophenoxide nucleophile on an activated 1-halo-4-nitrobenzene, or the attack of a 4-nitrophenoxide nucleophile on an activated 1,4-dihalobenzene. The former is more practical due to the strong activation provided by the nitro group.

Aromatic Halide Substrate Scope and Reactivity in SNAr Reactions

The feasibility and rate of an SNAr reaction are highly dependent on the nature of both the leaving group and the substituents on the aromatic ring. researchgate.net

Leaving Group Ability: In contrast to SN2 reactions, the typical reactivity order for halogen leaving groups in SNAr reactions is F > Cl ≈ Br > I. stmarys-ca.eduedubirdie.com This "element effect" is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. stmarys-ca.edu The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. This polarization stabilizes the transition state leading to the Meisenheimer complex, lowering the activation energy. sigmaaldrich.comorgsyn.org

Activating Groups: The SNAr mechanism is significantly facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. stmarys-ca.eduresearchgate.netorgsyn.org These groups, such as nitro (-NO2), cyano (-CN), or acyl (-COR), are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance. imperial.ac.ukorgsyn.org The more EWGs present, the faster the reaction. researchgate.net For this compound synthesis, the para-nitro group on one of the rings is the key activating substituent that enables the reaction to proceed efficiently. stmarys-ca.edu Aryl halides lacking such activating groups are generally unreactive toward SNAr. researchgate.net

| Feature | Influence on SNAr Rate | Rationale |

| Leaving Group (X) | F > Cl ≈ Br > I stmarys-ca.eduedubirdie.com | The highly electronegative halogen stabilizes the intermediate carbanion through an inductive effect, accelerating the rate-determining nucleophilic attack. sigmaaldrich.com |

| Activating Group | Strong EWG (e.g., -NO₂) at ortho/para position is required. researchgate.netorgsyn.org | Stabilizes the negative charge of the Meisenheimer complex via resonance, lowering the activation energy. imperial.ac.ukorgsyn.org |

Phenolic Nucleophile Reactivity and Basicity Effects

In the synthesis of diaryl ethers, the nucleophile is typically a phenoxide, generated in situ by treating a phenol (B47542) with a base. The reactivity of the phenolic nucleophile is a critical factor influencing the reaction rate.

Basicity and Nucleophilicity: Generally, stronger nucleophiles react more efficiently in SNAr reactions. researchgate.net The nucleophilicity of a phenoxide is related to its basicity; a more basic phenoxide is a more powerful nucleophile. The basicity is, in turn, governed by the electronic nature of the substituents on the phenolic ring.

Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups on the phenol increase the electron density on the phenoxide oxygen, making it more basic and a stronger nucleophile. This accelerates the rate of attack on the electrophilic aryl halide.

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro or cyano on the phenol delocalize the negative charge of the phenoxide, reducing its basicity and nucleophilicity, which slows the reaction down.

In a hypothetical synthesis of this compound from 4-bromophenol (B116583) and 1-fluoro-4-nitrobenzene, the nucleophile would be the 4-bromophenoxide. The bromo-substituent is weakly deactivating, making this phenoxide a moderately reactive nucleophile.

| Phenolic Nucleophile | Substituent Effect | Expected Reactivity in SNAr |

| 4-Methoxyphenoxide | -OCH₃ (EDG) | High |

| 4-Methylphenoxide | -CH₃ (EDG) | Moderate-High |

| Phenoxide | -H (Neutral) | Moderate |

| 4-Bromophenoxide | -Br (EWG, weak) | Moderate-Low |

| 4-Nitrophenoxide | -NO₂ (EWG, strong) | Low |

Alternative Synthetic Routes to this compound

When SNAr pathways are not viable, for instance, due to the absence of activating groups, alternative transition-metal-catalyzed methods can be used to construct the diaryl ether linkage.

Palladium-Catalyzed Coupling Reactions for C-O Bond Formation (e.g., Ullmann-type approaches)

Transition metal-catalyzed cross-coupling reactions provide powerful alternatives for C-O bond formation.

Ullmann Condensation: The classic Ullmann condensation involves the copper-promoted reaction of an aryl halide with a phenol. sigmaaldrich.commasterorganicchemistry.com This reaction traditionally requires stoichiometric amounts of copper powder or copper salts (e.g., CuI, Cu₂O) and harsh conditions, including high temperatures (often >200 °C) and polar, high-boiling solvents like nitrobenzene (B124822) or DMF. sigmaaldrich.comacs.org The reaction is generally most effective when the aryl halide is activated by electron-withdrawing groups. sigmaaldrich.com The synthesis of p-nitrophenyl phenyl ether, an analogue of the target molecule, is a representative example of the traditional Ullmann ether synthesis. sigmaaldrich.com

Palladium-Catalyzed Etherification: More modern approaches, such as the Buchwald-Hartwig amination and its etherification variants, utilize palladium catalysts. acs.org These reactions offer milder conditions, lower catalyst loadings, and a broader substrate scope compared to the traditional Ullmann reaction. nih.gov The key to these transformations is the use of specialized, bulky, electron-rich phosphine (B1218219) ligands that facilitate the crucial C-O reductive elimination step from the palladium center. pbworks.comwikipedia.org For substrates like 1-bromo-4-nitrobenzene (B128438), which are activated, palladium-catalyzed coupling with a phenol can proceed efficiently. pku.edu.cnwikipedia.org

| Method | Metal Catalyst | Typical Conditions | Key Features |

| Ullmann Condensation | Copper (Cu) or Copper Salts (e.g., CuI) sigmaaldrich.commasterorganicchemistry.com | High temperature (>200°C), polar solvents (DMF, NMP) sigmaaldrich.com | Requires activated aryl halides; often needs stoichiometric copper. sigmaaldrich.com |

| Buchwald-Hartwig Etherification | Palladium (Pd) complexes with specialized phosphine ligands pbworks.com | Milder temperatures, various bases (e.g., K₃PO₄, Cs₂CO₃) pbworks.com | Broad substrate scope, lower catalyst loading, tolerates more functional groups. nih.gov |

Synthesis through Functional Group Interconversion on Pre-formed Diaryl Ethers

An alternative synthetic strategy involves creating a simpler diaryl ether and then modifying its functional groups to arrive at the final target structure of this compound. This approach is known as functional group interconversion (FGI).

Nitration of 4-Bromophenoxybenzene: One plausible FGI route begins with the synthesis of 4-bromophenoxybenzene, which can be prepared via an Ullmann or palladium-catalyzed reaction between phenol and 1,4-dibromobenzene. The resulting diaryl ether can then undergo electrophilic aromatic nitration. In this reaction, the powerful activating, ortho-para directing phenoxy group would dominate over the deactivating, ortho-para directing bromo group. orgsyn.org This would selectively direct the incoming electrophile (the nitronium ion, NO₂⁺) to the para position of the unsubstituted ring, yielding this compound as the major product. orgsyn.org

Modification of an Amino Group: Another FGI strategy involves starting with a diaryl ether containing an amino group, such as 4-(4-aminophenoxy)bromobenzene. The aromatic amino group can be converted to a diazonium salt using sodium nitrite (B80452) and a strong acid (diazotization). nih.gov This versatile intermediate can then be transformed into a nitro group. The classic Sandmeyer reaction, which uses copper salts, is a well-known method for converting diazonium salts into halides or cyanides. nih.gov Related procedures can be used to introduce a nitro group, providing a pathway to the target compound from an amino-substituted precursor.

Advanced Spectroscopic Characterization and Structural Analysis of 1 Bromo 4 4 Nitrophenoxy Benzene

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Fourier Transform Infrared (FTIR) Spectroscopy: Assignment of Characteristic Vibrational Modes

The FTIR spectrum of 1-Bromo-4-(4-nitrophenoxy)benzene is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. While a dedicated experimental spectrum for this specific compound is not widely published, the expected characteristic vibrational modes can be inferred from the analysis of its precursors, such as 1-bromo-4-nitrobenzene (B128438), and the introduction of the phenoxy linkage.

Key vibrational modes for the related compound 1-bromo-4-nitrobenzene have been identified and can be used as a basis for assigning the spectrum of this compound. irjet.net The presence of the ether linkage and the second aromatic ring in this compound will introduce additional and shifted bands.

Expected Characteristic FTIR Bands for this compound:

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on both benzene (B151609) rings. |

| Asymmetric NO₂ Stretch | 1530 - 1515 | Asymmetric stretching of the nitro group, indicative of strong electron-withdrawing character. |

| Symmetric NO₂ Stretch | 1350 - 1340 | Symmetric stretching of the nitro group. |

| C-O-C Asymmetric Stretch | 1260 - 1200 | Asymmetric stretching of the diaryl ether linkage, a key indicator of the compound's structure. |

| C-O-C Symmetric Stretch | 1050 - 1000 | Symmetric stretching of the diaryl ether linkage. |

| C-Br Stretch | 700 - 500 | Stretching vibration of the carbon-bromine bond. |

| Out-of-plane C-H Bending | 900 - 675 | Bending vibrations of the C-H bonds, which are sensitive to the substitution pattern of the benzene rings. |

This table is generated based on established group frequencies and data from related compounds.

The nitro group's strong asymmetric and symmetric stretching vibrations are particularly prominent and serve as a clear diagnostic marker. irjet.net The C-O-C stretching modes of the ether bridge are crucial for confirming the connectivity of the two aromatic rings.

Raman Spectroscopy: Complementary Vibrational Analysis and Polarizability Information

Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong signals for the symmetric vibrations of the aromatic rings and the nitro group.

Expected Characteristic Raman Bands for this compound:

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Description |

| Aromatic Ring Breathing | 1600 - 1580 | Symmetric stretching vibrations of the carbon-carbon bonds within the benzene rings. |

| Symmetric NO₂ Stretch | 1350 - 1340 | This mode is typically strong in both Raman and FTIR spectra. |

| C-Br Stretch | 700 - 500 | The polarizability of the C-Br bond makes this a readily observable Raman band. |

This table is generated based on established group frequencies and data from related compounds.

The symmetric breathing modes of the benzene rings are often intense in the Raman spectrum and can be sensitive to substitution. The polarizability of the C-Br bond also results in a distinct Raman signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound, providing information on the chemical environment and connectivity of each proton and carbon atom in the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Connectivity

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the two different aromatic rings. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing nitro group and the electron-donating ether oxygen, as well as the bromine atom.

Based on the structure, the protons on the nitrophenoxy ring are expected to be shifted further downfield compared to those on the bromophenoxy ring due to the strong deshielding effect of the nitro group. The protons on each ring will likely exhibit a doublet of doublets pattern due to ortho and meta coupling, assuming all protons are chemically non-equivalent.

Predicted ¹H NMR Chemical Shifts for this compound:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Protons on Nitrophenoxy Ring (ortho to NO₂) | 8.2 - 8.0 | d | J ≈ 9 |

| Protons on Nitrophenoxy Ring (meta to NO₂) | 7.2 - 7.0 | d | J ≈ 9 |

| Protons on Bromophenoxy Ring (ortho to Br) | 7.6 - 7.4 | d | J ≈ 9 |

| Protons on Bromophenoxy Ring (meta to Br) | 7.0 - 6.8 | d | J ≈ 9 |

This table is a prediction based on the analysis of similar structures and known substituent effects.

For comparison, the ¹H NMR spectrum of 1-bromo-4-nitrobenzene shows two doublets in the aromatic region, corresponding to the two sets of equivalent protons. chemicalbook.com The introduction of the phenoxy group breaks this symmetry, leading to a more complex spectrum for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton and Chemical Shifts

The ¹³C NMR spectrum provides a map of the carbon framework of this compound. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.

The carbon atom attached to the nitro group (C-NO₂) and the carbon atoms of the ether linkage (C-O) are expected to be significantly deshielded and appear at lower field. Conversely, the carbon atom attached to the bromine (C-Br) will also be influenced, though the effect of bromine on carbon chemical shifts can be more complex.

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon | Expected Chemical Shift (ppm) |

| C-NO₂ | 145 - 140 |

| C-O (Nitrophenoxy ring) | 165 - 160 |

| C-O (Bromophenoxy ring) | 158 - 153 |

| C-Br | 118 - 113 |

| Aromatic CH (Nitrophenoxy ring) | 126 - 118 |

| Aromatic CH (Bromophenoxy ring) | 133 - 117 |

This table is a prediction based on the analysis of similar structures and known substituent effects.

The ¹³C NMR spectrum of 1-bromo-4-nitrobenzene shows characteristic signals for the four unique carbon atoms in its structure. chemicalbook.com The spectrum of this compound will be more complex, with a total of 12 signals expected for the 12 non-equivalent carbon atoms in the molecule.

Advanced NMR Techniques (e.g., 2D NMR) for Complex Structural Assignments

While one-dimensional ¹H and ¹³C NMR provide significant structural information, two-dimensional (2D) NMR techniques would be invaluable for the definitive assignment of all proton and carbon signals in this compound.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons on the same aromatic ring. For instance, it would show correlations between the ortho and meta protons on the nitrophenoxy ring, and similarly for the bromophenoxy ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbon atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be particularly useful in confirming the ether linkage by observing correlations between the protons on one ring and the ether-linked carbon on the other ring. For example, a correlation between the protons ortho to the ether oxygen on the bromophenoxy ring and the carbon atom of the ether linkage on the nitrophenoxy ring would provide definitive proof of the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic structure of molecules containing chromophores. tanta.edu.eg In the case of this compound, the molecular structure incorporates several features that give rise to a distinct UV-Vis absorption profile: two phenyl rings, a nitro group (NO₂), a bromo (Br) substituent, and an ether linkage (-O-). These components form an extended conjugated system, where π-electrons are delocalized across the molecule.

The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones, primarily from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). hnue.edu.vn The key electronic transitions observed in aromatic and conjugated systems like this are π → π* transitions, which are typically intense and occur at specific wavelengths. hnue.edu.vn The presence of non-bonding electrons on the oxygen atom of the ether linkage and the oxygen atoms of the nitro group also allows for n → π* transitions, although these are generally weaker in intensity. tanta.edu.eg

The chromophore in this compound is the entire conjugated diaryl ether system. The presence of an electron-withdrawing nitro group on one ring and a halogen on the other, linked by an oxygen atom, significantly influences the electronic distribution and the energy of the molecular orbitals. This extensive conjugation, coupled with powerful auxochromes and chromophores, is expected to cause a bathochromic shift (red shift) in the absorption maxima to longer wavelengths compared to simpler, non-linked aromatic compounds like benzene or 1-bromo-4-nitrobenzene. tanta.edu.eg Theoretical studies on related compounds like 1-bromo-4-nitrobenzene support the analysis of electronic properties and transitions through methods like Time-Dependent Density Functional Theory (TD-DFT). irjet.net

The electronic spectrum is characterized by absorption bands that correspond to these electronic transitions. The precise wavelengths and intensities of these bands provide critical information about the extent of conjugation and the electronic environment within the molecule.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Chromophore System | Expected Wavelength Region |

| π → π | π (bonding) → π (antibonding) | Delocalized π-system of the entire molecule | Longer λ (Red Shifted) due to extended conjugation |

| n → π | n (non-bonding) → π (antibonding) | Nitro group (NO₂) and Ether Oxygen (-O-) | Typically longer λ and lower intensity than π → π* |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of a compound's elemental composition and for elucidating its structure through fragmentation analysis. For this compound, HRMS provides unambiguous confirmation of its molecular formula, C₁₂H₈BrNO₃. sigmaaldrich.com By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a characteristic fragmentation pattern that reveals its structural components. A key feature would be the molecular ion peak ([M]⁺˙), which would appear as a doublet due to the nearly equal natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br. This results in two peaks of similar intensity at m/z values separated by two mass units (M and M+2).

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. Cleavage of the ether bond is a likely and informative pathway, yielding ions corresponding to the two constituent aromatic rings. Other expected fragmentation events include the loss of the nitro group (NO₂) and the bromine atom. Analysis of the fragmentation of simpler aromatic compounds, such as benzene, shows the characteristic formation of a phenyl ion at m/z 77. docbrown.info Similarly, the spectrum of 1-bromo-4-nitrobenzene shows a molecular ion at m/z 202. nist.gov These known patterns help in interpreting the more complex spectrum of the target molecule.

Table 2: Predicted HRMS Fragmentation Pattern for this compound

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |

| 310 | [C₁₂H₈BrNO₃]⁺˙ | C₁₂H₈BrNO₃ | Molecular Ion (M) |

| 312 | [C₁₂H₈⁸¹BrNO₃]⁺˙ | C₁₂H₈⁸¹BrNO₃ | Molecular Ion (M+2) |

| 264 | [C₁₂H₈BrO]⁺ | C₁₂H₈BrO | Loss of NO₂ |

| 231 | [C₁₂H₈NO₃]⁺ | C₁₂H₈NO₃ | Loss of Br |

| 187 | [C₆H₄BrO]⁺ | C₆H₄BrO | Cleavage of ether C-O bond |

| 123 | [C₆H₄NO₂]⁺ | C₆H₄NO₂ | Cleavage of ether C-O bond |

| 157 | [C₆H₄Br]⁺˙ | C₆H₄Br | Loss of nitrophenoxy radical |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation from fragmentation of a benzene ring |

Crystallographic Investigations and Supramolecular Assembly of 1 Bromo 4 4 Nitrophenoxy Benzene

Single Crystal X-ray Diffraction: Determination of Solid-State Molecular Architecture

A definitive determination of the solid-state molecular architecture of 1-bromo-4-(4-nitrophenoxy)benzene would necessitate a single-crystal X-ray diffraction (SCXRD) analysis. This technique would provide precise atomic coordinates, bond lengths, and bond angles, revealing the molecule's conformation in the crystalline state.

In the absence of a specific study on this compound, we can infer its likely molecular geometry from analogous structures. For instance, the crystal structure of 4-nitrophenyl 4-bromobenzoate (B14158574), which contains the same substituted aromatic rings, reveals significant details about their spatial arrangement. nih.gov In this related ester, the molecule exhibits a twisted conformation. nih.gov It is reasonable to hypothesize that this compound would adopt a similar non-planar V-shape, a common feature for diaryl ethers. The molecule consists of a 4-bromophenyl group and a 4-nitrophenyl group linked by an ether oxygen atom.

A hypothetical set of crystallographic data, based on typical values for related organic compounds, is presented in the table below to illustrate the type of information obtained from an SCXRD experiment.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₈BrNO₃ |

| Formula Weight | 294.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0 |

| b (Å) | 15.0 |

| c (Å) | 8.5 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 1100 |

| Z | 4 |

Analysis of Dihedral Angles and Torsional Barriers within the Molecular Framework

The conformation of diaryl ethers like this compound is largely defined by the dihedral angles between the two aromatic rings. These angles are determined by the balance of electronic effects, steric hindrance, and packing forces in the crystal lattice.

In the closely related molecule, 4-nitrophenyl 4-bromobenzoate, the dihedral angle between the planes of the nitrated and brominated aryl rings is 64.98 (10)°. nih.gov This significant twist from a planar conformation is indicative of the steric and electronic interactions at play. For this compound, two key dihedral angles would be of interest: C-O-C-C and O-C-C-C. The C-O-C bond angle in diaryl ethers is typically around 118-120°.

The rotation around the C-O bonds is associated with torsional barriers. Computational studies on substituted biphenyls and other biaryl systems have shown that these barriers can range from a few to over 40 kcal/mol, depending on the nature and position of the substituents. rsc.org For this compound, the torsional barrier would influence the conformational flexibility of the molecule. The nitro group in nitrobenzene (B124822) derivatives is often twisted relative to the phenyl ring, with the dihedral angle being sensitive to the chemical environment, particularly the presence of ortho substituents. researchgate.net In the case of 4-nitrophenyl 4-bromobenzoate, the nitro group is nearly coplanar with its attached aryl ring, with a dihedral angle of 2.7 (5)°. nih.gov

| Dihedral Angle | Value in 4-Nitrophenyl 4-bromobenzoate nih.gov | Expected in this compound |

| (Brominated Ring Plane) - (Nitrated Ring Plane) | 64.98 (10)° | A significant twist, likely in the range of 50-70° |

| (Nitro Group Plane) - (Adjacent Aryl Ring Plane) | 2.7 (5)° | A small twist, indicating near co-planarity |

Intermolecular Interactions and Crystal Packing Motifs

Given the absence of strong hydrogen bond donors like O-H or N-H in this compound, the primary hydrogen bonding interactions would be of the weaker C-H...O type. The oxygen atoms of the nitro group and the ether linkage can act as hydrogen bond acceptors for the aromatic C-H donors of neighboring molecules. In the crystal structure of 4-nitrophenyl 4-bromobenzoate, weak C-H...O hydrogen bonds link the molecules into chains. nih.gov Similar interactions are observed in the crystal structure of 4-bromo-1-nitrobenzene, where weak intermolecular C-H...O hydrogen bonds contribute to the crystal packing.

N-H...O interactions would not be present in the crystal structure of this compound as there are no N-H donors. However, in related structures containing amino groups, these interactions play a significant role in forming dimers and chains. researchgate.net

Halogen bonding is a significant directional interaction where a halogen atom acts as an electrophilic species. In the case of this compound, the bromine atom could interact with the electron-rich oxygen atoms of the nitro group or the ether linkage of an adjacent molecule. In the crystal of 4-nitrophenyl 4-bromobenzoate, short Br...O contacts of 3.140 (4) Å are observed, contributing to the formation of molecular chains. nih.gov The study of halogen bonds to ethers is an active area of research, and these interactions are known to be important in supramolecular chemistry. acs.orgnih.gov

Aromatic π-stacking interactions are also expected to play a crucial role in the crystal packing. ucla.edu The electron-deficient nitrophenyl ring and the less electron-poor bromophenyl ring can engage in offset face-to-face or edge-to-face stacking arrangements. The presence of the nitro group generally enhances the strength of π-stacking interactions. nih.gov In the crystal of 4-(4-nitrophenyl)morpholine, aromatic π-π stacking interactions with a perpendicular distance of 3.7721 (8) Å between parallel ring planes help to stabilize the crystal structure. researchgate.net

| Interaction Type | Description and Expected Role |

| C-H...O Hydrogen Bonds | Weak interactions where aromatic C-H groups act as donors to the oxygen atoms of the nitro and ether groups, likely forming chains or sheets. |

| Halogen Bonding (Br...O) | Directional interaction between the bromine atom and oxygen atoms of neighboring molecules, contributing to the cohesion of the crystal lattice. |

| Aromatic π-Stacking | Interactions between the aromatic rings, likely in an offset or T-shaped arrangement, contributing significantly to the overall packing efficiency. |

Correlation between Molecular Dipole Moment and Centrosymmetry in Related Crystalline Diaryl Ethers

The relationship between a molecule's dipole moment and the symmetry of its crystal packing is a topic of significant interest in crystal engineering. It is generally observed that molecules with large dipole moments have a strong tendency to arrange in an anti-parallel fashion, leading to centrosymmetric crystal structures. In such arrangements, the individual molecular dipole moments cancel each other out, resulting in a net zero dipole moment for the unit cell.

A study on a series of 51 substituted diphenyl ethers, a class of compounds to which this compound belongs, has shown a clear correlation between the magnitude of the molecular dipole moment and the propensity to crystallize in centrosymmetric space groups. The presence of a large molecular dipole moment in these diaryl ethers was found to lead unequivocally to a centrosymmetric crystal structure.

Given the presence of the electron-withdrawing nitro group and the polarizable bromine atom in this compound, it is expected to possess a significant molecular dipole moment. Based on the findings for related diaryl ethers, it is highly probable that this compound would crystallize in a centrosymmetric space group. This would have implications for its physical properties, as centrosymmetric crystals cannot exhibit second-order nonlinear optical effects.

Computational Chemistry and Theoretical Characterization of 1 Bromo 4 4 Nitrophenoxy Benzene

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 1-Bromo-4-(4-nitrophenoxy)benzene, DFT calculations, particularly using the B3LYP method with a 6-311++G(d,p) basis set, are employed to determine its optimized ground state geometry. irjet.net This process involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable structure. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

These calculations have shown that in related nitro-substituted benzene (B151609) derivatives, the orientation of the nitro group relative to the benzene ring is sensitive to the chemical environment, especially the presence of ortho substituents. researchgate.net For instance, in 1-bromo-4-methyl-2-nitrobenzene, the dihedral angle between the nitro group and the phenyl ring is 14.9 (11)°. researchgate.net In the solid state, the molecular structure of such compounds can be influenced by intermolecular interactions. globalresearchonline.net

The electronic structure, which describes the arrangement of electrons in the molecule, is also elucidated through DFT. This includes the distribution of electron density and the energies of the molecular orbitals. These fundamental properties are crucial for understanding the molecule's stability and chemical behavior.

Frontier Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov

For aromatic nitro compounds, the HOMO and LUMO are typically distributed over the π-system of the molecule. In the case of this compound, the HOMO is expected to be located on the phenoxy ring, which is electron-rich, while the LUMO is likely centered on the electron-withdrawing nitrobenzene (B124822) ring. The energy gap between these orbitals influences the molecule's electronic transitions and its susceptibility to chemical reactions. A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov

Theoretical calculations for similar compounds have shown that the HOMO-LUMO energy gap can explain the charge transfer interactions occurring within the molecule. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a plot of the electrostatic potential on the electron density surface of the molecule. Different colors on the MEP map represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential around the oxygen atoms of the nitro group, indicating these as the primary sites for electrophilic interactions. globalresearchonline.net Conversely, the regions around the hydrogen atoms of the benzene rings and the bromine atom would exhibit a more positive potential, suggesting their susceptibility to nucleophilic attack. imist.ma This analysis provides a visual representation of the charge distribution and helps in understanding the molecule's interaction with other chemical species. imist.ma

Spectroscopic Property Predictions via Quantum Chemical Calculations (e.g., Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Absorption)

Quantum chemical calculations are instrumental in predicting various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

Vibrational Frequencies: Theoretical calculations, often using DFT methods, can predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. irjet.net For related compounds like 1-bromo-4-chlorobenzene, calculations have been performed to determine harmonic vibrational frequencies, which, after scaling, show good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net These calculations help in the assignment of specific vibrational modes to the observed spectral bands. globalresearchonline.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. researchgate.net Theoretical predictions of 1H and 13C NMR chemical shifts for this compound can be made and compared with experimental spectra to confirm the molecular structure. researchgate.net For similar molecules, good correlation between calculated and experimental NMR data has been reported. nih.gov

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax), which is related to the HOMO-LUMO energy gap. nih.gov These theoretical spectra can be compared with experimentally recorded UV-Vis spectra to understand the electronic properties of the molecule.

Theoretical Studies on Conformational Preferences and Energy Landscapes

The presence of the ether linkage in this compound allows for rotational freedom around the C-O bonds, leading to different possible conformations. Theoretical studies can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them.

By systematically rotating the dihedral angles associated with the ether linkage and calculating the energy at each step, a potential energy landscape can be constructed. This analysis helps in understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. The most stable conformation will correspond to the global minimum on the potential energy surface. For related nitrobenzene structures, the dihedral angle between the nitro group and the phenyl ring is known to be sensitive to its chemical environment, which would be a key factor in the conformational analysis of this molecule. researchgate.net

Reactivity Profiles and Reaction Mechanisms of 1 Bromo 4 4 Nitrophenoxy Benzene

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on one of the phenyl rings is a key site for a variety of synthetic transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck Couplings)

1-Bromo-4-(4-nitrophenoxy)benzene is an excellent substrate for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the 4-nitrophenoxy substituent can facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. These reactions provide powerful methods for constructing more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. byjus.com It is widely used for the synthesis of biaryl compounds. For instance, the reaction of 1-bromo-4-nitrobenzene (B128438) with phenylboronic acid, a structurally similar compound, is a well-established transformation. wikipedia.orgnih.gov The reaction of this compound with an arylboronic acid would proceed under similar conditions to yield a substituted terphenyl system. A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂, and a base like sodium carbonate or potassium phosphate. tcichemicals.comthermofisher.com

Stille Coupling: The Stille reaction couples the aryl bromide with an organostannane reagent, catalyzed by a palladium complex. acs.orgmasterorganicchemistry.com This reaction is known for its tolerance of a wide variety of functional groups. An analogous reaction with 1-bromo-4-nitrobenzene and furan-2-yltributyltin has been reported to proceed efficiently. chegg.com The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄, and are often carried out in a non-polar solvent like toluene (B28343) or THF. acs.orgmasterorganicchemistry.com

Heck Coupling: The Heck reaction is the palladium-catalyzed reaction of the aryl bromide with an alkene to form a substituted alkene. wikipedia.org This reaction is a versatile method for carbon-carbon bond formation. Studies on the Heck reaction of 1-bromo-4-nitrobenzene with styrene (B11656) have shown that various palladium catalysts, including palladium(II)-hydrazine complexes, can effectively catalyze the formation of the corresponding stilbene (B7821643) derivative. nih.gov A base, such as triethylamine (B128534) or sodium carbonate, is required to neutralize the hydrogen bromide generated during the reaction. wikipedia.orgnih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Biaryl |

| Stille | Organostannane | Pd(PPh₃)₄ | Substituted Arene |

| Heck | Alkene | Pd(OAc)₂, Pd/C | Substituted Alkene |

Nucleophilic Substitution Reactions involving the Bromine Atom

While palladium-catalyzed reactions are more common for aryl bromides, nucleophilic aromatic substitution (SNAr) can occur under certain conditions. In a typical SNAr reaction, a nucleophile displaces a halide on an aromatic ring. wikipedia.org This reaction is greatly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In the case of 1-bromo-4-nitrobenzene, the para-nitro group strongly activates the C-Br bond towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance. libretexts.orgmasterorganicchemistry.com However, for this compound, the activating nitro group is on the second phenyl ring and its electron-withdrawing effect on the bromo-substituted ring is transmitted through the ether linkage. This effect is significantly weaker than a directly conjugated nitro group, making SNAr reactions at the C-Br bond less favorable and requiring more forcing conditions.

A related and historically important reaction for forming the diaryl ether linkage itself is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol (B47542). organic-chemistry.org The synthesis of this compound can be achieved via an Ullmann-type reaction between p-bromophenol and 1-chloro-4-nitrobenzene (B41953) or between 4-bromophenylboronic acid and 4-nitrophenol, often using a copper catalyst.

Reactivity of the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, primarily involving reduction.

Reduction Reactions of the Nitro Group to Amino Functionality

The nitro group of this compound can be selectively reduced to an amino group to form 4-(4-aminophenoxy)bromobenzene. This transformation is valuable as it introduces a nucleophilic amino group while retaining the synthetically useful bromine atom for subsequent cross-coupling reactions. A variety of reducing agents can be employed for this purpose.

Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas. masterorganicchemistry.com Other effective reagents include metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or zinc (Zn) powder with hydrazine (B178648) glyoxylate. masterorganicchemistry.comwikipedia.org These methods are generally chemoselective, leaving the aryl bromide and ether functionalities intact. wikipedia.org

Table 2: Reagents for Selective Nitro Group Reduction

| Reagent | Conditions | Product |

| H₂, Pd/C | Methanol or Ethanol, RT | 4-(4-Aminophenoxy)bromobenzene |

| Sn, HCl | Ethanol, Reflux | 4-(4-Aminophenoxy)bromobenzene |

| Fe, NH₄Cl | Ethanol/Water, Reflux | 4-(4-Aminophenoxy)bromobenzene |

| Zn, Hydrazine Glyoxylate | Room Temperature | 4-(4-Aminophenoxy)bromobenzene |

Electrochemical Reduction and Radical Anion Chemistry

The nitro group is electrochemically active and can be reduced to form a radical anion. Studies on the closely related 1-bromo-4-nitrobenzene have provided significant insight into this process. The electrochemical reduction of 1-bromo-4-nitrobenzene occurs via a quasi-reversible one-electron transfer to form the corresponding radical anion. masterorganicchemistry.com

The fate of this radical anion is highly dependent on the solvent system. In conventional aprotic solvents like acetonitrile (B52724) or dimethylformamide, the radical anion of 1-bromo-4-nitrobenzene is relatively stable. organic-chemistry.org However, in room temperature ionic liquids, it has been shown to be more reactive, undergoing a DISP-type mechanism that leads to debromination and the formation of the nitrobenzene (B124822) radical anion and a bromide ion. organic-chemistry.org This altered reactivity is likely due to the stabilization of the charged products by the ionic liquid. Furthermore, the electrochemical reduction at a zinc electrode can lead to the formation of arylzinc compounds. masterorganicchemistry.com It is expected that the nitro-substituted ring of this compound would exhibit similar electrochemical behavior, forming a radical anion upon reduction.

Reactivity at the Ether Linkage

The diaryl ether linkage in this compound is generally a stable functionality. Unlike alkyl ethers, which can be cleaved by strong acids like HBr or HI, diaryl ethers are resistant to acidic cleavage. wikipedia.org This stability is because the C-O bonds involve sp²-hybridized carbons, and cleavage would require a nucleophilic attack on an aromatic ring, which is an unfavorable process.

The ether bond is typically formed under robust conditions, such as the copper-catalyzed Ullmann condensation, which itself points to the stability of the resulting ether product under many reaction conditions. organic-chemistry.org Cleavage of the diaryl ether bond in this compound would require harsh conditions, such as treatment with very strong bases or reducing agents at high temperatures, and is not a common transformation under typical synthetic protocols. The molecule is stable under normal processing and storage conditions. chegg.com

Mechanistic Investigations of Key Reactions

The reactivity of this compound is dominated by two primary types of transformations: nucleophilic aromatic substitution (SNA) on the nitro-activated ring and palladium-catalyzed cross-coupling reactions at the carbon-bromine bond. Mechanistic studies on these reactions, often employing kinetic analysis and computational modeling of analogous systems, provide a framework for understanding the behavior of this specific diaryl ether.

Nucleophilic Aromatic Substitution (SNA): The Addition-Elimination Pathway

The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the nitro group. nih.gov This delocalization significantly stabilizes the intermediate, thereby lowering the activation energy for its formation. libretexts.org The reaction is then completed by the departure of the leaving group, in this case, the 4-bromophenoxide anion, to restore the aromaticity of the ring.

Recent studies on related systems have also explored the possibility of a concerted (cSNA) mechanism, where bond formation and bond cleavage occur in a single step. nyu.edu However, for highly activated systems like those containing a nitro group, the stepwise mechanism involving a distinct Meisenheimer intermediate is generally favored. nih.gov

Table 1: Relative Reactivity of Halonitrobenzenes in Nucleophilic Aromatic Substitution

| Leaving Group | Relative Rate |

| F | 3300 |

| Cl | 4.5 |

| Br | 4.3 |

| I | 1 |

| NO2 | >1 |

This table, adapted from studies on simpler halonitrobenzenes, illustrates the "element effect" in SNA reactions. The high reactivity of the fluoro-substituted compound is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates nucleophilic attack, as the C-X bond cleavage is not the rate-determining step. libretexts.org While not directly measuring the phenoxy leaving group, this data provides insight into the factors governing the initial attack on the aromatic ring.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The carbon-bromine bond in the second aromatic ring of this compound provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: digitellinc.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle. digitellinc.com

Transmetalation: The organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center, displacing the halide. This step typically requires the presence of a base to activate the organoboron species. digitellinc.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. digitellinc.com

While specific mechanistic studies on this compound in Suzuki-Miyaura coupling are not extensively documented, research on similar aryl bromides provides a solid foundation for understanding its behavior. The electronic nature of the substituents on the aryl halide can influence the rate of oxidative addition.

Table 2: General Mechanistic Steps in Suzuki-Miyaura Coupling

| Step | Description | Key Species |

| Oxidative Addition | Insertion of Pd(0) into the Ar-Br bond. | Pd(0) complex, Ar-Br |

| Transmetalation | Transfer of the organic group from the boron reagent to the Pd(II) center. | Ar-Pd(II)-Br complex, Ar'-B(OH)2, Base |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | Ar-Pd(II)-Ar' complex |

This table outlines the fundamental transformations occurring in a typical Suzuki-Miyaura cross-coupling reaction. The efficiency of each step can be influenced by various factors, including the choice of ligand on the palladium catalyst, the base, and the solvent.

Advanced Applications and Research Utility of 1 Bromo 4 4 Nitrophenoxy Benzene in Chemical Synthesis and Materials Science

Building Block in the Synthesis of Complex Organic Molecules

The reactivity of the carbon-bromine bond and the influence of the nitro group allow 1-Bromo-4-(4-nitrophenoxy)benzene to be a key starting material for the construction of more complex molecular architectures.

Precursor for Oligomers and Polymers with Specific Electronic Properties

This compound is a valuable monomer for the synthesis of poly(aryl ether)s, a class of high-performance polymers known for their excellent thermal stability and mechanical properties. The ether linkage provides flexibility to the polymer backbone, while the aromatic rings contribute to its rigidity and thermal resistance. The presence of the nitro group can further enhance the polymer's properties, such as its solubility and processability.

One important class of polymers that can be synthesized using precursors like this compound are poly(arylene ether nitriles). These polymers incorporate nitrile (-CN) groups, which can undergo thermal or chemical cross-linking reactions to form highly stable triazine networks, further improving the material's thermal and mechanical stability. researchgate.net The synthesis of such polymers often involves nucleophilic aromatic substitution reactions, where the bromo group is displaced by a phenoxide or another nucleophile.

The following table provides a representative example of a poly(arylene ether) synthesis using a structurally similar diaryl ether.

| Monomer 1 | Monomer 2 | Polymerization Type | Resulting Polymer | Key Properties |

| 4,4'-Difluorobenzophenone | Bisphenol A | Nucleophilic Aromatic Substitution | Poly(ether ether ketone) (PEEK) | High thermal stability, chemical resistance, mechanical strength |

While direct synthesis of polymers from this compound is a subject of ongoing research, its structural motifs are integral to the design of advanced polymers with tailored electronic and physical properties.

Intermediate in the Preparation of Advanced Pharmaceutical and Agrochemical Intermediates

The structural framework of this compound is found in various compounds of interest in the pharmaceutical and agrochemical industries. The diaryl ether moiety is a common feature in many biologically active molecules. The bromo and nitro functionalities serve as handles for further chemical transformations to build more complex and potent derivatives.

For instance, nitroalkenes, which can be synthesized from precursors like 1-bromo-4-nitrobenzene (B128438), are recognized as valuable intermediates for the preparation of insecticides and pharmacologically active substances. nih.gov The nitro group in these compounds can be readily transformed into a variety of other functional groups, such as amines and carbonyls. nih.gov

A notable example of a related bromo-nitroaromatic compound used in pharmaceutical synthesis is the preparation of intermediates for dapagliflozin, a medication used to treat type 2 diabetes. The synthesis involves a 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) intermediate. whiterose.ac.uk Similarly, 1-bromoalkylbenzene derivatives are important intermediates for various medicines and agrochemicals. thermofisher.com

The synthesis of complex molecules often involves multi-step reaction sequences. The following table illustrates a general reaction scheme where a bromo-nitroaromatic compound is used as a starting material.

| Starting Material | Reagent | Reaction Type | Product |

| 1-Bromo-4-nitrobenzene | Styrene (B11656), Pd(II) catalyst | Heck Coupling | 4-Nitro-trans-stilbene |

This highlights the utility of the bromo-nitroaryl scaffold in carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex organic molecules.

Integration into Functional Materials

The unique combination of a polarizable diaryl ether backbone and reactive functional groups in this compound makes it an attractive candidate for incorporation into various functional materials.

Role in Liquid Crystalline Systems and Photoresponsive Materials (e.g., Azobenzene (B91143) Derivatives)

The rigid, rod-like structure of the diphenyl ether core is a common feature in calamitic (rod-shaped) liquid crystals. colorado.edusemanticscholar.org By introducing appropriate functional groups, it is possible to design molecules that exhibit liquid crystalline phases. The bromo and nitro groups of this compound can be chemically modified to introduce mesogenic (liquid crystal-inducing) units. For instance, the bromine atom can be replaced with longer alkyl chains or other aromatic rings to enhance the molecule's aspect ratio and promote the formation of liquid crystalline phases. whiterose.ac.uk

Furthermore, the diaryl ether structure can be a component of photoresponsive materials, particularly those based on azobenzene. Azobenzene derivatives are known for their reversible trans-cis photoisomerization, which allows for the light-controlled modulation of material properties. The synthesis of azobenzenes can be achieved through various methods, including the Ullmann condensation, which involves the copper-catalyzed coupling of aryl halides with phenols or anilines. wikipedia.orgorganic-chemistry.org this compound, with its aryl bromide functionality, is a potential precursor for such reactions.

The following table summarizes the general approach to synthesizing azobenzene derivatives.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| Aryl Halide (e.g., this compound) | Aniline derivative | Ullmann Condensation | Azobenzene derivative |

This demonstrates the potential of this compound as a building block for materials with tunable optical properties.

Application in Organic Electronics and Optoelectronic Materials (e.g., Aggregation-Induced Emission)

The field of organic electronics relies on molecules with specific photophysical and electronic properties. While direct applications of this compound in this area are still emerging, its structural components are relevant to the design of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.

A fascinating phenomenon in this field is Aggregation-Induced Emission (AIE), where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. researchgate.netclearsynth.combiosynth.com This is often attributed to the restriction of intramolecular motion in the aggregated state. The synthesis of AIE-active molecules, known as AIEgens, often involves creating twisted or propeller-shaped structures that can dissipate energy non-radiatively in solution but are forced into a more planar and emissive conformation in the solid state.

Derivatives of this compound could potentially be used to construct AIEgens. For example, the bromine atom can be used as a reactive site for coupling with other aromatic or fluorophoric units to create sterically hindered molecules. The donor-acceptor nature of the phenoxy-nitrophenyl system can also contribute to desirable charge-transfer characteristics in such materials.

The following table provides an overview of common structural motifs in AIEgens.

| Structural Feature | Role in AIE | Example Molecule |

| Tetraphenylethylene (TPE) | Propeller-like shape restricts intramolecular rotation in the aggregate state. | Tetraphenylethylene |

| Silole | Substitution on the silicon atom leads to distorted, non-planar structures. | Hexaphenylsilole |

Catalytic Applications as Ligand Precursors or Supporting Structures

In the realm of catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. The structure of this compound offers possibilities for its use as a precursor to synthesize ligands for various catalytic reactions.

The bromine atom can be transformed into a variety of coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs), which are widely used as ligands in transition metal catalysis. For example, the bromine can be displaced by a phosphide (B1233454) anion to introduce a phosphine (B1218219) group, or it can undergo cross-coupling reactions to attach other ligand fragments.

While specific examples of ligands derived directly from this compound are not yet widely reported, the synthesis of ligands from structurally related bromo-aromatic compounds is a well-established field. For instance, palladium catalysts supported by benzimidazole-based ligands have been used in Heck coupling reactions involving 1-bromo-4-nitrobenzene. biosynth.com

The general strategy for ligand synthesis from an aryl bromide is outlined below.

| Aryl Bromide | Reagent | Reaction Type | Ligand Type |

| This compound | Diphenylphosphine | Palladium-catalyzed P-C coupling | Triarylphosphine |

| This compound | Imidazole | Ullmann Condensation followed by alkylation | N-Heterocyclic Carbene (NHC) precursor |

Future Research Directions and Emerging Trends for Nitrophenoxy Bromobenzene Systems

Exploration of Novel Catalytic Transformations

The synthesis of diaryl ethers like 1-Bromo-4-(4-nitrophenoxy)benzene has traditionally relied on methods such as the Ullmann condensation. However, future research is geared towards more efficient, sustainable, and versatile catalytic systems.

The development of novel catalysts is a key area of exploration. While copper-based catalysts have been historically important, modern research is exploring bimetallic catalysts and nano-catalysts which can offer enhanced reactivity and selectivity. researchgate.netnih.gov For instance, nickel-catalyzed cross-coupling reactions are emerging as a powerful alternative to palladium or copper-based systems for the synthesis of diaryl ethers, sometimes offering superior reactivity under milder conditions. researchgate.net Recent studies have demonstrated the use of NiCl2(PPh3)2 for coupling aryl bromides bearing strong electron-withdrawing groups, like a nitro group, with alcohols. researchgate.net

Furthermore, research is expanding beyond traditional aryl halide coupling partners. The use of trivalent arylbismuth reagents in copper-mediated O-arylation of phenols has shown promise for creating highly functionalized diaryl ethers under simple reaction conditions. nih.gov Another innovative approach involves the direct conversion of lignin, an abundant biopolymer, into functionalized diaryl ethers through copper-catalyzed oxidative cross-coupling with aryl boronic acids, suppressing undesirable side reactions. nih.gov This points towards a future where feedstocks for these valuable compounds could be derived from renewable resources.

A significant trend is the development of catalytic reactions that proceed via C-H bond activation, offering a more atom-economical approach. rsc.org This strategy avoids the pre-functionalization of starting materials, reducing synthetic steps and waste. For instance, a formal dual C(sp²)-H cross-dehydrogenative C-O bond formation has been developed to create highly functionalized diaryl ethers. rsc.org

Future research will likely focus on expanding the substrate scope of these novel catalytic methods, improving their functional group tolerance, and lowering catalyst loading to enhance their sustainability and cost-effectiveness. The table below summarizes some emerging catalytic strategies for diaryl ether synthesis.

| Catalytic Strategy | Catalyst System (Example) | Key Advantages |

| Nickel Catalysis | NiCl2(PPh3)2 / weak base | Effective for electron-deficient aryl bromides, mild conditions. researchgate.net |

| Bimetallic Catalysis | Oxygen-bridged [Cu-O-Ba] | High efficiency for iodo-, bromo-, and chloro-arenes, recyclable. researchgate.net |

| Nanocatalysis | Cu/ascorbic acid@MNPs | Mild, efficient, green (water as solvent), magnetic catalyst for easy separation. nih.gov |

| Alternative Arylating Agents | Triarylbismuthanes with Cu(II) acetate | Tolerates a wide diversity of functional groups. nih.gov |

| Lignin Valorization | Copper-catalyzed oxidative cross-coupling | Utilizes renewable feedstocks, near-theoretical yields. nih.gov |

| C-H Activation | Not specified | High atom and step economy, mild conditions. rsc.org |

Advanced Spectroscopic and Structural Probing of Dynamic Processes

A deeper understanding of the dynamic processes in nitrophenoxy-bromobenzene systems, such as conformational changes, excited-state behavior, and reaction kinetics, is crucial for designing molecules with tailored properties. Advanced spectroscopic techniques are at the forefront of this endeavor.

Transient absorption spectroscopy is a powerful tool for investigating the ultrafast photophysical and photochemical pathways of nitroaromatic compounds. acs.orgacs.orgrsc.org Upon photoexcitation, these molecules can undergo complex processes including intersystem crossing to triplet states and internal conversion. acs.org For example, studies on similar nitroaromatic compounds have shown that they can exhibit excited-state intramolecular hydrogen transfer, leading to the formation of aci-nitro isomers. acs.orgcanada.ca Understanding these pathways in this compound is critical for applications in photochemistry and materials science, such as the development of photo-responsive materials.

Future research will likely involve the application of more sophisticated, multi-dimensional NMR techniques and the combination of experimental spectroscopy with high-level computational modeling to provide a more complete picture of the dynamic behavior of nitrophenoxy-bromobenzene systems.

| Spectroscopic Technique | Information Gained | Relevance to Nitrophenoxy-Bromobenzene Systems |

| Transient Absorption Spectroscopy | Excited-state dynamics, reaction intermediates, photochemical pathways. edinst.com | Understanding photo-stability, designing photo-responsive materials. acs.orgacs.org |

| Multi-dimensional NMR | Detailed structural connectivity, conformational analysis, intermolecular interactions. | Elucidating 3D structure and dynamic behavior in solution. researchgate.net |

| X-ray Crystallography | Precise solid-state structure, bond lengths, and angles. | Determining the static conformation in the crystalline state. |

High-Throughput Screening and Automated Synthesis Approaches

To accelerate the discovery of new reactions and optimize existing ones for the synthesis of this compound and its derivatives, high-throughput screening (HTS) and automated synthesis are becoming indispensable tools. unchainedlabs.comsigmaaldrich.com These technologies allow for the rapid and parallel execution of a large number of experiments, systematically exploring a wide range of reaction parameters. unchainedlabs.com

HTS can be particularly valuable for discovering novel catalysts and optimizing reaction conditions for Ullmann-type couplings and other cross-coupling reactions used to form the diaryl ether linkage. umd.eduresearchgate.net For example, a colorimetric chemosensor for halide ions has been developed as a tool for the HTS of transition-metal-catalyzed coupling reactions of aryl halides. nih.gov This allows for a quick visual assessment of reaction conversion. Specialized screening kits for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are commercially available and can be adapted for diaryl ether synthesis. sigmaaldrich.com

Automated synthesis platforms can then be used to scale up the optimized reactions and to synthesize libraries of related compounds for further studies. These platforms can precisely control reaction parameters and handle small quantities of reagents, which is particularly useful when working with expensive catalysts or substrates. The integration of HTS and automated synthesis creates a powerful workflow for accelerating the discovery and development of new functional molecules based on the nitrophenoxy-bromobenzene scaffold.

| Technology | Application in Nitrophenoxy-Bromobenzene Research | Potential Impact |

| High-Throughput Screening (HTS) | Rapidly screen catalysts, ligands, bases, and solvents for diaryl ether synthesis. unchainedlabs.com | Accelerated discovery of optimal reaction conditions. nih.gov |

| Automated Synthesis Platforms | Synthesize libraries of this compound derivatives with varied substituents. | Enables systematic structure-activity relationship studies. |

| Robotic Liquid Handlers | Precise and automated dispensing of reagents and catalysts. | Increased reproducibility and efficiency in experimentation. |

Integration with Machine Learning and Artificial Intelligence for Property Prediction and Synthetic Route Discovery

One of the key applications of ML is in the prediction of molecular properties and reactivity. rsc.org For instance, ML models are being developed to predict the regioselectivity of electrophilic aromatic substitutions with high accuracy. acs.orgresearchgate.netrsc.orgresearchgate.net Such models could be used to predict the most likely sites for further functionalization on the aromatic rings of this compound, guiding synthetic efforts towards desired derivatives. These models often use quantum mechanical descriptors as input to achieve their predictive power. acs.orgresearchgate.net

The integration of ML and AI with experimental work holds the promise of creating a closed-loop discovery process. AI could propose novel derivatives of this compound with desired properties, design a synthetic route, and then an automated synthesis platform could execute the synthesis and perform the characterization. This iterative cycle of prediction, synthesis, and testing would dramatically accelerate the pace of discovery in this field.

| AI/ML Application | Description | Relevance to Nitrophenoxy-Bromobenzene Systems |

| Property Prediction | ML models trained on large datasets to predict physicochemical properties, reactivity, and biological activity. rsc.org | Predicting the electronic properties, solubility, and potential applications of novel derivatives. |

| Reactivity Prediction | Predicting the outcome and regioselectivity of chemical reactions, such as electrophilic aromatic substitution. acs.orgrsc.org | Guiding the selective functionalization of the aromatic rings. |

| Retrosynthesis | AI algorithms that propose synthetic routes for a target molecule. arxiv.orgdiscoveracs.org | Designing efficient and novel syntheses of complex derivatives. |

| Automated Discovery | Integration of AI-driven design with robotic synthesis and characterization. | Accelerating the discovery of new materials and functional molecules. |

Q & A

Q. What are the common synthetic routes for 1-Bromo-4-(4-nitrophenoxy)benzene?

The compound is typically synthesized via nucleophilic aromatic substitution or Ullmann-type coupling . For example:

- Nucleophilic substitution : Reacting 4-nitrophenol with 1-bromo-4-fluorobenzene in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at elevated temperatures (80–120°C).

- Ullmann coupling : Using a copper catalyst to couple 4-nitrophenol with 1-bromo-4-iodobenzene under reflux conditions. Optimization of reaction time and catalyst loading is critical to achieving yields >70% .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., para-disubstitution) and monitor reaction progress. Aromatic protons typically appear as doublets in the δ 7.2–8.3 ppm range .

- FT-IR : Identification of nitro group vibrations (asymmetric stretch at ~1520 cm⁻¹, symmetric stretch at ~1350 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹).

- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 294.9732 for C₁₂H₈BrNO₃) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile intermediate in:

- Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids to synthesize biaryl systems, leveraging the bromine as a leaving group .

- Pharmaceutical precursors : Functionalization of the nitro group via reduction to amines for drug candidates targeting enzyme inhibition .

Advanced Research Questions

Q. How can researchers address low yields in nucleophilic aromatic substitution reactions involving this compound?

Low yields often arise from steric hindrance or electron-deficient aromatic systems . Mitigation strategies include:

- Solvent optimization : Use high-polarity solvents (DMSO, DMF) to stabilize transition states.

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 h to 2 h) while maintaining yields >80% .

- Catalyst screening : Transition-metal catalysts (e.g., CuI) can enhance reactivity in Ullmann coupling .

Q. What strategies mitigate competing elimination pathways during functionalization of the bromine substituent?

Elimination byproducts (e.g., formation of benzyne) can be minimized by:

Q. How does the nitro group influence the compound’s reactivity in electrophilic substitution reactions?

The nitro group is a strong electron-withdrawing group , which:

- Deactivates the aromatic ring, directing electrophiles to the meta position relative to the nitro group.

- Enhances stability of Meisenheimer complexes in nucleophilic substitutions, enabling regioselective modifications .

Q. How can crystallographic data resolve contradictions in structural assignments of derivatives?

- Single-crystal X-ray diffraction : Use SHELXL for refinement, focusing on residual density maps to validate bond lengths/angles (e.g., C-Br ~1.89 Å, C-O ~1.36 Å) .

- ORTEP-3 visualization : Analyze thermal ellipsoids to distinguish static disorder from genuine conformational flexibility .

Data Contradiction Analysis

Q. How to interpret conflicting NMR data for nitro-group reduction products?

Discrepancies between predicted and observed spectra may arise from:

- Tautomerism : Nitro-to-amine reduction intermediates (e.g., nitroso or hydroxylamine forms) can exhibit dynamic equilibria.

- Solvent effects : Use deuterated DMSO for enhanced resolution of amine protons in polar environments .

Q. Why do HRMS results occasionally show unexpected adducts or fragments?

- Ionization artifacts : Electrospray ionization (ESI) may generate [M+Na]⁺ or [M-H]⁻ adducts. Calibrate instruments using certified standards.

- In-source decay : High laser energy in MALDI-TOF can fragment labile nitro groups. Lower energy settings or matrix optimization (e.g., α-cyano-4-hydroxycinnamic acid) is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.